(3-Aminocyclobutyl)urea hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-aminocyclobutyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-3-1-4(2-3)8-5(7)9;/h3-4H,1-2,6H2,(H3,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKQLJKEOWWCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Aminocyclobutyl Urea Hydrochloride and Analogues
Retrosynthetic Analysis of the (3-Aminocyclobutyl)urea Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the (3-Aminocyclobutyl)urea core, the analysis reveals several key disconnections that form the basis of potential synthetic routes.
The most logical initial disconnection is at the urea (B33335) functional group. The C-N bond of the urea can be disconnected, suggesting a reaction between a 3-aminocyclobutane derivative and a suitable carbonyl source. This transformation could involve an isocyanate precursor, which can be generated via methods like the Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative. organic-chemistry.org
A further disconnection of the amino group from the cyclobutane (B1203170) ring points to a precursor molecule such as a cyclobutanone (B123998) or a cyclobutanol. The amino group can be introduced through various amination strategies. This simplifies the primary synthetic challenge to the formation of a functionalized cyclobutane ring system. The core structure can thus be traced back to simple acyclic or cyclic precursors that can be assembled into the four-membered ring.
Exploration of Synthetic Routes to the Cyclobutyl Ring System Precursor
The construction of the cyclobutane ring is a significant challenge in organic synthesis due to the inherent ring strain. researchgate.net Several reliable methods have been developed to overcome this, primarily centered around cycloaddition reactions and ring contraction strategies. nih.gov
The [2+2] cycloaddition reaction is one of the most powerful and widely used methods for constructing cyclobutane rings. nih.govnumberanalytics.com This reaction involves the combination of two molecules containing double bonds (alkenes) to form a four-membered ring. These reactions can be initiated by heat, light (photochemistry), or transition metal catalysts. organicreactions.orgbaranlab.org
Photochemical [2+2] cycloadditions are particularly common, often proceeding through a triplet state diradical intermediate. baranlab.org This method has been successfully applied in the synthesis of numerous natural products containing cyclobutane motifs. nih.gov Transition-metal catalysis provides an alternative that can often proceed under milder conditions and with greater control over stereochemistry. For instance, high-pressure conditions can also be employed to promote cycloadditions of substrates that are unreactive under conventional settings. ru.nl
| Cycloaddition Method | Typical Substrates | Conditions | Key Features |
| Photochemical [2+2] | Alkenes, Enones | UV irradiation (hv), often with a sensitizer (B1316253) (e.g., acetone) | Forms 1,4-diradical intermediate; stereochemistry can be variable. baranlab.org |
| Thermal [2+2] | Fluorinated alkenes, Ketenes | High temperature | Concerted, pericyclic mechanism; follows Woodward-Hoffmann rules. organicreactions.org |
| Metal-Catalyzed [2+2] | Alkenes, Allenes | Transition metal catalysts (e.g., Ni, Fe, Rh) | Can provide high levels of stereo- and enantioselectivity. nih.gov |
| Hyperbaric [2+2] | Unreactive alkenes | High pressure (10-15 kbar) | Enables reactions that fail under atmospheric pressure. ru.nl |
This table provides a summary of common [2+2] cycloaddition methods for cyclobutane synthesis.
An alternative approach to forming the cyclobutane skeleton is through the contraction of a larger, more readily accessible ring system, such as a five-membered ring. chemistryviews.org These methods can offer excellent control over the stereochemistry of the resulting cyclobutane.
One notable method is the Wolff rearrangement of α-diazoketones derived from cyclopentanones. wikipedia.org In this reaction, the expulsion of nitrogen gas generates a carbene, which then undergoes rearrangement to form a ketene. This intermediate can be trapped to yield a cyclobutane carboxylic acid derivative.
More recently, a novel ring contraction of pyrrolidines to cyclobutanes has been developed. chemistryviews.orgacs.org This method utilizes iodonitrene chemistry to extrude a nitrogen atom from the five-membered ring, leading to the formation of a 1,4-biradical intermediate that collapses to form the C-C bond of the cyclobutane ring. acs.org This process has been shown to be highly stereoselective, with the stereochemistry of the starting pyrrolidine (B122466) being transferred to the cyclobutane product. acs.org
| Ring Contraction Method | Starting Material | Key Reagents | Proposed Intermediate | Key Features |
| Wolff Rearrangement | Cyclic α-diazoketone | Heat (thermolysis) or Light (photolysis) | Carbene, Ketene | Forms a cyclobutane carboxylate derivative. wikipedia.org |
| Favorskii Rearrangement | α-Halocyclopentanone | Base | Cyclobutanone intermediate | Can be used to access highly substituted cyclobutanones. wikipedia.org |
| Pyrrolidine Contraction | Substituted Pyrrolidine | Iodonitrene species (e.g., from HTIB, NH2COONH4) | 1,4-Biradical | Highly stereoselective; preserves chirality from the starting material. chemistryviews.orgacs.org |
This table summarizes key ring contraction strategies for synthesizing cyclobutane precursors.
Strategies for Amination at the Cyclobutyl Moiety
Once the cyclobutane ring is formed, the next critical step is the introduction of the amino group at the desired position (C-3). This requires methods that are both regioselective (controlling the position) and stereoselective (controlling the 3D orientation).
Achieving the correct stereochemistry for the amino group is crucial. Several methods can be employed to control the stereochemical outcome of the amination step. For example, the Hofmann rearrangement of a cyclobutane carboxamide can proceed with retention of configuration, providing a stereospecific route to an aminocyclobutane. acs.org
Another powerful strategy involves the stereocontrolled synthesis of a precursor that already contains the desired stereochemistry. For instance, starting from a chiral precursor, it is possible to prepare all four stereoisomers of a protected cyclobutane-1,2-diamine (B8145468) in an enantio- and diastereocontrolled manner. nih.gov Similarly, starting with a single, readily available protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid, it is possible to generate various cis-trans and all-trans stereoisomers through strategic chemical manipulations like SN2 reactions. acs.org These approaches provide access to specific stereoisomers of functionalized aminocyclobutanes that are precursors to the target molecule.
Controlling the position of functionalization on the cyclobutane ring can be challenging. Modern synthetic methods, particularly C-H functionalization, offer powerful tools for achieving high regioselectivity. acs.org This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond.
By using a directing group attached to the cyclobutane ring, it is possible to guide a transition metal catalyst to activate a specific C-H bond. nih.gov For example, a carbonyl group or a picolinamide (B142947) auxiliary can direct palladium or rhodium catalysts to functionalize the C-3 position of the cyclobutane ring with high selectivity. acs.orgnih.gov This strategy allows for the late-stage introduction of a nitrogen-containing functional group (or a precursor) at the desired location on a pre-existing cyclobutane scaffold, greatly simplifying the synthesis of 1,3-disubstituted cyclobutane derivatives. nih.gov
Urea Formation Methodologies
The creation of the urea functional group is a cornerstone of this synthesis. Methodologies have evolved from traditional, often hazardous, routes to safer and more versatile techniques.
Phosgene-Free Approaches to Urea Synthesis
Historically, phosgene (B1210022) was a primary reagent for urea synthesis. However, due to its extreme toxicity, phosgene-free alternatives are now the preferred methods in modern organic synthesis. rsc.org These approaches prioritize safety without compromising efficiency.
One common strategy involves the use of carbonylating agents that act as phosgene surrogates. N,N'-Carbonyldiimidazole (CDI) is a widely used crystalline solid that is safer to handle than phosgene and does not produce chlorinated byproducts. rsc.org The reaction typically proceeds by first activating an amine with CDI to form an imidazolyl carbamate (B1207046) intermediate, which then reacts with a second amine to furnish the urea.
Another phosgene substitute is triphosgene , a solid and more manageable alternative to gaseous phosgene. unipr.it It generates phosgene in situ, which then reacts with amines to form the urea linkage. Careful control of reaction conditions is crucial to avoid the formation of unwanted side products.
The Curtius rearrangement offers another phosgene-free route. This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be trapped by an amine to yield the desired urea. vulcanchem.com This method is advantageous when the starting material is a carboxylic acid.
A plausible phosgene-free pathway to (3-Aminocyclobutyl)urea would involve the reaction of 3-aminocyclobutane with an in situ generated isocyanate or a stable isocyanate equivalent.
Table 1: Common Phosgene-Free Reagents for Urea Synthesis
| Reagent/Method | Description | Advantages |
| N,N'-Carbonyldiimidazole (CDI) | A solid carbonylating agent that forms an activated carbamate intermediate. | Safer than phosgene, crystalline and easy to handle. rsc.org |
| Triphosgene | A solid that generates phosgene in situ. | More manageable than gaseous phosgene. unipr.it |
| Curtius Rearrangement | Rearrangement of an acyl azide to an isocyanate. | Starts from a carboxylic acid precursor. vulcanchem.com |
Coupling Reactions for Urea Bond Formation
Coupling reactions utilizing specific reagents to facilitate the formation of the urea bond are central to the synthesis of compounds like (3-Aminocyclobutyl)urea. These reagents activate one of the components, typically a carboxylic acid derivative or an amine itself, to promote the reaction with the other amine.
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. peptide.com These reagents activate a carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with an amine. However, for urea synthesis from two amines, a different strategy is needed. A common approach is the reaction of an amine with an isocyanate. Isocyanates can be generated in situ from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. acs.org
Phosphonium-based reagents , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium-based reagents , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective coupling agents, particularly in peptide synthesis, and can be adapted for urea formation. bachem.com These reagents typically react with a carboxylic acid to form an activated ester, which then smoothly reacts with an amine.
For the synthesis of (3-Aminocyclobutyl)urea, a key step would be the reaction of a protected 3-aminocyclobutylamine derivative with a suitable carbonyl source activated by one of these coupling reagents, followed by deprotection. A plausible direct route is the reaction of 3-aminocyclobutylamine with an isocyanate. vulcanchem.com
Table 2: Selected Coupling Reagents for Amide/Urea Bond Formation
| Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate from a carboxylic acid. peptide.com |
| Phosphonium-based | BOP, PyBOP | Formation of an activated ester. bachem.com |
| Uronium/Aminium-based | HBTU, HATU | Formation of an activated ester. bachem.com |
Considerations for Hydrochloride Salt Formation in Synthesis
The final step in the synthesis of (3-Aminocyclobutyl)urea hydrochloride is the formation of the hydrochloride salt. This is a common practice in pharmaceutical chemistry to improve the solubility, stability, and handling of basic compounds. nih.gov The free base of (3-Aminocyclobutyl)urea contains two basic amino groups that can be protonated.
The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. researchgate.net The choice of solvent is critical to ensure the precipitation of the salt in a pure, crystalline form. Common solvents for this purpose include diethyl ether, dioxane, or isopropanol. nih.govnih.gov
Several methods can be employed for introducing the hydrochloric acid:
Anhydrous HCl gas: Bubbling anhydrous hydrogen chloride gas through a solution of the amine is a common laboratory method for preparing the hydrochloride salt without introducing water. researchgate.net
HCl in an organic solvent: Solutions of HCl in solvents like dioxane or diethyl ether are commercially available and offer a convenient way to add a controlled amount of acid. nih.gov
Aqueous HCl followed by solvent exchange: In some cases, aqueous HCl can be used, but this may lead to lower yields if the salt is soluble in water. google.com Subsequent azeotropic distillation or solvent exchange may be necessary to obtain the anhydrous salt.
The stoichiometry of the acid addition is important to control which amine is protonated, or if a dihydrochloride (B599025) salt is desired. Characterization techniques such as NMR and X-ray crystallography can confirm the structure and stoichiometry of the resulting salt. nih.gov
Development of Novel and Green Synthetic Approaches for the Compound
The principles of green chemistry are increasingly influencing the development of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic Methods in Synthesis
Catalytic methods offer a promising green alternative for urea synthesis, often allowing for the use of more benign starting materials like carbon dioxide. For the synthesis of cyclic ureas, cerium oxide (CeO2) has been shown to be an effective and reusable heterogeneous catalyst for the direct reaction of diamines with CO2. rsc.org While (3-Aminocyclobutyl)urea is not a cyclic urea, the principles of activating amines and CO2 can be extended to its synthesis.
Titanium complexes have also been investigated as catalysts for the synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates, which can be formed from amines and low concentrations of CO2. nih.govresearchgate.netnih.gov This approach is particularly attractive as it could potentially utilize CO2 from industrial exhaust gases or even the atmosphere. The reaction of a diamine like a protected 1,3-diaminocyclobutane with CO2 in the presence of a suitable catalyst could provide a green route to a precursor of the target molecule.
Table 3: Examples of Catalytic Systems for Urea Synthesis
| Catalyst | Reactants | Product Type |
| Cerium Oxide (CeO2) | Diamines + CO2 | Cyclic Ureas rsc.org |
| Titanium Complexes | Alkyl Ammonium Carbamates | Cyclic and Acyclic Ureas nih.govresearchgate.netnih.gov |
Flow Chemistry Applications for Production
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org These benefits are particularly relevant for reactions involving hazardous intermediates or requiring precise control over reaction parameters.
The synthesis of urea derivatives has been successfully adapted to continuous flow systems. acs.orgresearchgate.net For example, a two-step sequence involving the in situ generation of an isocyanate from a Boc-protected amine followed by reaction with another amine has been performed in a system of two sequential microreactors. acs.org This approach allows for short reaction times under mild conditions and minimizes the handling of the potentially hazardous isocyanate intermediate.
Such a flow chemistry setup could be readily adapted for the synthesis of (3-Aminocyclobutyl)urea and its analogues. A solution of a protected 3-aminocyclobutylamine could be continuously mixed with the reagents for isocyanate formation in the first reactor, and the resulting stream then combined with a solution of ammonia (B1221849) or a primary amine in a second reactor to yield the final urea product after deprotection. This would enable a safer, more efficient, and scalable production of the target compound.
Theoretical and Computational Investigations of 3 Aminocyclobutyl Urea Hydrochloride
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For (3-Aminocyclobutyl)urea hydrochloride, these studies focus on the puckering of the cyclobutyl ring and the rotational flexibility of the urea (B33335) and amine substituents.
The cyclobutane (B1203170) ring is characterized by significant ring strain, which dictates its non-planar geometry. A planar conformation is energetically unfavorable due to severe torsional strain from eclipsed hydrogen atoms. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is defined by a dihedral angle between the two C-C-C planes of the ring. Computational studies on cyclobutane and its derivatives have shown that this puckered conformation is a key feature influencing the orientation of its substituents.
In the case of this compound, the aminocyclobutyl moiety will exhibit this characteristic puckering. The presence of the amino and urea groups as substituents will influence the puckering angle and the energetic barrier to ring inversion (the process by which one puckered conformation converts to another). The relative orientation of the substituents (cis or trans) will also play a crucial role in determining the most stable conformer. It is anticipated that the substituents will preferentially occupy positions that minimize steric hindrance.
| Compound | Computational Method | Puckering Angle (°) | Energy Difference (Puckered vs. Planar) (kcal/mol) |
|---|---|---|---|
| Cyclobutane | Ab initio | ~35 | ~1.5 |
| Aminocyclobutane | DFT | ~30-35 | Data not available |
The conformational flexibility of this compound is also governed by the rotation around the single bonds connecting the urea and amine groups to the cyclobutyl ring. Torsional analysis involves calculating the energy changes as a function of dihedral angle rotation around these bonds.
For the urea moiety, rotation around the C-N bond is a critical factor. Computational studies on N-alkylureas have identified several stable conformers, often designated as syn (or cis) and anti (or trans) with respect to the carbonyl group. The relative energies of these conformers are influenced by steric and electronic effects. It is generally observed that the anti conformation is more stable in unsubstituted urea, but this can change with substitution. The rotational barrier between these conformers provides insight into the rigidity of the urea group.
Similarly, the orientation of the amine group relative to the cyclobutyl ring is subject to torsional strain. The protonated state of the amine in the hydrochloride salt will further influence its conformational preferences due to electrostatic interactions.
| Compound | Computational Method | Rotational Barrier (C-N bond) (kcal/mol) |
|---|---|---|
| Urea | DFT | ~6-10 |
| N-methylurea | DFT | ~7-11 |
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule is fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and Electrostatic Potential (ESP) surface mapping are two key computational tools used to predict the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atoms of the urea and amine groups. The LUMO is likely to be distributed over the more electron-deficient parts of the molecule. The precise energies and distributions of these orbitals can be calculated using quantum chemical methods.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Urea | DFT | -7.5 to -8.5 | 1.5 to 2.5 | 9.0 to 11.0 |
| Aminocyclobutane | DFT | -6.0 to -7.0 | 2.0 to 3.0 | 8.0 to 10.0 |
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the ESP map is expected to show a negative potential around the carbonyl oxygen of the urea group, making it a likely site for hydrogen bond acceptance. The hydrogen atoms of the amine and urea groups, particularly in the protonated hydrochloride form, will exhibit a positive potential, indicating their role as hydrogen bond donors.
Molecular Modeling and Simulation of Molecular Interactions (excluding biological activity/drug design)
Molecular modeling and simulations, such as molecular dynamics (MD), can be used to study the non-covalent interactions of this compound with its environment, for instance, in a solvent. These simulations provide insights into how the molecule interacts with surrounding solvent molecules and other solutes on an atomistic level.
In a polar solvent like water, it is expected that this compound will form a network of hydrogen bonds. The urea moiety is a well-known hydrogen bond donor and acceptor, and the protonated amine group is a strong hydrogen bond donor. MD simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.
Non-Covalent Interactions within the Molecule
This compound, as a molecule with multiple hydrogen bond donors and acceptors, exhibits a complex network of intramolecular non-covalent interactions that are crucial in determining its three-dimensional conformation and potential intermolecular interactions. The primary non-covalent forces at play include hydrogen bonds, electrostatic interactions, and van der Waals forces.
The urea moiety (–NH–CO–NH₂) is a key player in forming hydrogen bonds. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide protons serve as hydrogen bond donors. Similarly, the aminocyclobutyl group, particularly in its protonated hydrochloride form (-NH3+), provides strong hydrogen bond donors. Intramolecular hydrogen bonds can form between the urea's amide protons and the amino group, or between the carbonyl oxygen and the protons of the amino group, depending on the molecule's conformation. These interactions are significant in stabilizing specific folded or compact structures of the molecule.
Computational studies on similar urea derivatives have highlighted the importance of such interactions. For instance, analyses of N-N'-dimethylethylene urea have utilized Natural Bond Orbital (NBO) analysis to gain insight into intramolecular stabilizing electron delocalization through hyperconjugation. biointerfaceresearch.com Non-covalent interaction (NCI) analysis is another powerful computational tool that can identify and characterize various types of interactions within a molecule. biointerfaceresearch.com For this compound, NCI analysis would likely reveal stabilizing interactions between the urea and aminocyclobutyl moieties.
Solvation Effects on Molecular Geometry and Reactivity
The solvation of this compound, particularly in polar solvents like water, is expected to have a profound impact on its molecular geometry and reactivity. The hydrochloride salt form implies that the primary amino group is protonated, making the molecule highly polar and readily solvated by water molecules.
Computational models, such as continuum solvation models, can be employed to study these effects. researchgate.net For urea itself, studies in acetonitrile (B52724) have shown a reduction in the energy barrier between different conformers compared to the gas phase, indicating that the solvent can influence the conformational landscape. researchgate.net For this compound in an aqueous environment, the solvent molecules will form strong hydrogen bonds with the protonated amino group and the urea functionality. This extensive hydrogen bonding network with the solvent will compete with and likely disrupt some of the intramolecular hydrogen bonds that might exist in the gas phase.
The solvation shell around the molecule will influence its geometry. The strong interactions with water molecules can lead to a more extended conformation of the molecule compared to its gas-phase structure. The reactivity of the compound is also significantly affected by solvation. The solvent can stabilize charged intermediates and transition states, thereby altering reaction pathways and rates. For instance, the urea group is susceptible to hydrolysis under certain conditions, and the presence of water as a solvent and reactant is a critical factor. vulcanchem.com
Theoretical studies on urea and its derivatives have demonstrated that environmental changes significantly influence their geometry and spectral properties. researchgate.net By analogy, the geometry of this compound will be a dynamic equilibrium of conformers, with the relative populations being sensitive to the solvent environment.
Prediction of Spectroscopic Signatures (excluding experimental data for identification)
Vibrational Mode Analysis by Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. tandfonline.com By calculating the harmonic frequencies, one can predict the positions of vibrational bands and assign them to specific molecular motions. For this compound, a theoretical vibrational analysis would provide insights into the characteristic frequencies of its functional groups.
The vibrational spectrum of this molecule would be characterized by modes associated with the urea group, the cyclobutane ring, and the amino group. Key predicted vibrational modes would include:
N-H Stretching: The NH₂ and NH₃⁺ groups will exhibit stretching vibrations, typically in the high-frequency region of the spectrum.
C=O Stretching: The carbonyl group of the urea moiety will have a strong, characteristic stretching vibration.
C-N Stretching: Stretching vibrations of the C-N bonds in the urea and aminocyclobutyl groups will also be present.
Cyclobutane Ring Vibrations: The cyclobutane ring will have characteristic ring puckering and breathing modes.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide detailed assignments of these vibrations. biointerfaceresearch.com The table below presents a hypothetical set of predicted vibrational frequencies for key functional groups of this compound, based on typical ranges observed for similar compounds. tandfonline.comdatapdf.com
| Predicted Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Amino Group (NH₃⁺) | 3200 - 3400 |
| N-H Stretch | Urea (NH) | 3300 - 3500 |
| C-H Stretch | Cyclobutane (CH₂) | 2850 - 3000 |
| C=O Stretch | Urea (C=O) | 1650 - 1700 |
| N-H Bend | Amino Group (NH₃⁺) | 1500 - 1600 |
| C-N Stretch | Urea & Amine | 1400 - 1480 |
| Cyclobutane Ring Deformation | Cyclobutane | 800 - 1000 |
This is an interactive data table. You can sort and filter the data.
Nuclear Magnetic Resonance Chemical Shift Predictions
Computational chemistry also allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural elucidation. nih.gov Various methods, from empirical rule-based approaches to quantum mechanical calculations and machine learning models, are available for predicting ¹H and ¹³C NMR spectra. nih.govmdpi.com
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the cyclobutane ring, the amino group, and the urea moiety. The chemical shifts would be influenced by the electron-withdrawing effects of the urea and protonated amino groups. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbon and the carbons of the cyclobutane ring.
The table below provides a hypothetical, yet chemically reasonable, set of predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on the expected electronic environment of each nucleus.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | NH (Urea) | 7.5 - 8.5 |
| ¹H | NH₂ (Urea) | 5.5 - 6.5 |
| ¹H | NH₃⁺ (Amino) | 8.0 - 9.0 |
| ¹H | CH (Cyclobutane, adjacent to NH) | 3.5 - 4.5 |
| ¹H | CH₂ (Cyclobutane) | 2.0 - 3.0 |
| ¹³C | C=O (Urea) | 155 - 165 |
| ¹³C | CH (Cyclobutane, adjacent to NH) | 45 - 55 |
| ¹³C | CH₂ (Cyclobutane) | 25 - 35 |
This is an interactive data table. You can sort and filter the data.
It is important to note that the accuracy of these predictions can be influenced by factors such as the choice of computational method, basis set, and the treatment of solvent effects. nih.gov
Applications As a Versatile Building Block in Complex Molecule Synthesis Excluding Drug Development
Utilization in the Construction of Advanced Organic Scaffolds
The rigid yet three-dimensional nature of the cyclobutane (B1203170) ring in (3-Aminocyclobutyl)urea hydrochloride makes it an attractive component for creating novel and complex molecular skeletons. This inherent structural constraint can impart specific conformational preferences in the resulting larger molecules, a desirable trait in the design of advanced materials and functional organic compounds.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The presence of both a primary amine and a urea (B33335) group in this compound makes it a prime candidate for such reactions. For instance, in a Biginelli-type reaction, the urea functionality can react with an aldehyde and a β-ketoester to form dihydropyrimidinones bearing a cyclobutane substituent. Similarly, the primary amine can participate in Ugi or Passerini reactions, which are powerful tools for generating molecular diversity.
Table 1: Potential Multi-Component Reactions Involving this compound
| MCR Type | Reactants with this compound | Resulting Scaffold |
| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone-substituted cyclobutane |
| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide with cyclobutyl-urea moiety |
| Passerini Reaction | Aldehyde/Ketone, Isocyanide | α-Acyloxy-carboxamide with cyclobutyl-urea moiety |
This table presents hypothetical examples based on the known reactivity of the functional groups present in the title compound.
Asymmetric Synthesis using the Compound as a Chiral Auxiliary or Precursor
When used in its enantiomerically pure form, this compound can serve as a valuable chiral precursor or auxiliary in asymmetric synthesis. The stereocenters on the cyclobutane ring can direct the stereochemical outcome of reactions on other parts of the molecule. For example, the chiral amine can be used to form diastereomeric intermediates that allow for the separation of enantiomers or can influence the facial selectivity of reactions on a prochiral center.
Derivatization Strategies for Functional Group Transformations
The presence of two distinct functional groups, the primary amine and the urea moiety, allows for selective modifications of this compound, leading to a wide array of derivatives with tailored properties.
Reactions at the Primary Amine
The primary amine is a versatile handle for a variety of chemical transformations. Standard reactions such as acylation, alkylation, and sulfonylation can be readily performed to introduce new functional groups or to link the cyclobutane core to other molecular fragments. For instance, acylation with an activated carboxylic acid can form an amide bond, a fundamental linkage in many complex organic molecules.
Table 2: Representative Derivatization Reactions at the Primary Amine
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | Acyl chloride, Carboxylic acid + coupling agent | Amide |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary Amine |
Modifications of the Urea Moiety
The urea group also offers opportunities for derivatization, although it is generally less reactive than the primary amine. The terminal -NH2 of the urea can undergo reactions such as alkylation or acylation under specific conditions. Furthermore, the internal N-H bond can participate in hydrogen bonding, which can be exploited in the design of supramolecular assemblies. Modifications can also involve the complete transformation of the urea group into other functionalities, such as guanidines or thioureas, by reacting with appropriate reagents.
Role in the Synthesis of Non-Biologically Active Molecular Probes
Molecular probes are essential tools for studying chemical and biological systems. The unique structural features of this compound make it an interesting scaffold for the development of such probes. For example, the primary amine can be functionalized with a fluorophore or a chromophore to create fluorescent or colored probes. The rigid cyclobutane core can act as a spacer, holding the reporter group at a fixed distance from another part of the molecule. These probes can be designed to study non-biological processes, such as reaction mechanisms, material properties, or environmental sensing, where the specific biological activity is not a requirement.
Integration into Supramolecular Chemistry Research
This compound presents a compelling scaffold for exploration in supramolecular chemistry, a field focused on the study of non-covalent interactions to construct larger, well-organized structures. The molecule's distinct structural features—a strained cyclobutane ring, a primary amine, and a urea moiety—offer a rich toolkit for designing complex molecular assemblies. The hydrochloride salt form further introduces possibilities for pH-responsive systems. While direct research on the supramolecular applications of this specific compound is not extensively documented in publicly available literature, its potential can be inferred from the well-established principles of supramolecular chemistry and the behavior of its constituent functional groups.
Design of Hydrogen-Bonding Networks
The urea functional group is a cornerstone in the design of hydrogen-bonding networks due to its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature allows for the formation of robust and directional intermolecular connections. In the case of this compound, the urea moiety can participate in a variety of hydrogen bonding motifs.
The primary amine on the cyclobutane ring, which will be protonated in the hydrochloride salt form (–NH3+), provides additional strong hydrogen bond donors. This cationic center can form charge-assisted hydrogen bonds with suitable acceptors, significantly strengthening the resulting network. The chloride counter-ion can also participate in the hydrogen-bonding network, accepting hydrogen bonds from the urea N-H groups and the aminium group.
Table 1: Potential Hydrogen Bonding Interactions of this compound
| Donor Group | Acceptor Group | Type of Interaction | Potential Structural Motif |
| Urea N-H | Urea C=O | N-H···O=C | Linear tapes, sheets |
| Urea N-H | Chloride ion (Cl-) | N-H···Cl- | 3D networks |
| Aminium N-H+ | Urea C=O | N+-H···O=C | Charge-assisted chains |
| Aminium N-H+ | Chloride ion (Cl-) | N+-H···Cl- | Ion-pair bridging |
The interplay of these various hydrogen bonding possibilities, governed by the stoichiometry, solvent environment, and temperature, could lead to the rational design of one-, two-, or three-dimensional networks with predictable topologies.
Formation of Self-Assembled Structures (theoretical and fundamental)
The capacity of this compound to form well-defined hydrogen-bonding networks is the foundation for its potential in creating self-assembled structures. On a fundamental level, the process of self-assembly is driven by the spontaneous organization of molecules into stable, ordered arrangements through non-covalent interactions.
The strained cyclobutane ring can also play a role in the self-assembly process. Its rigid and puckered conformation can introduce specific steric constraints, guiding the molecules to adopt particular spatial arrangements. This is in contrast to more flexible aliphatic chains, which allow for a greater degree of conformational freedom. The defined geometry of the cyclobutane core could thus be exploited to achieve more precise control over the final supramolecular architecture.
Furthermore, the chirality of the cyclobutane ring (in the case of the cis isomer and substituted derivatives) could be translated into the formation of chiral supramolecular structures. The self-assembly of enantiomerically pure this compound could lead to the formation of helical or other dissymmetric assemblies, which are of significant interest in materials science and catalysis.
Table 2: Theoretical Self-Assembled Structures from this compound
| Driving Interaction | Potential Supramolecular Structure | Key Features |
| Urea-urea hydrogen bonding | 1D chains/tapes | Linear, directional, robust |
| Charge-assisted hydrogen bonding | 2D sheets | Layered structures, potential for intercalation |
| Cooperative hydrogen bonding and steric effects | 3D networks | Porous materials, crystalline solids |
| Chiral recognition | Helical assemblies | Chiral materials (from enantiopure starting material) |
Advanced Analytical Methodologies for Research Characterization Excluding Routine Qc
Development of Hyphenated Techniques for In-Situ Reaction Monitoring
The synthesis of (3-Aminocyclobutyl)urea hydrochloride involves multiple steps where real-time monitoring of reaction progress is highly beneficial. Process Analytical Technology (PAT) tools, particularly hyphenated spectroscopic techniques, allow for the in-situ analysis of reactants, intermediates, and products without the need for sample extraction. mt.comlongdom.orgnih.govresearchgate.netyoutube.com This continuous monitoring can provide critical data on reaction kinetics, endpoint determination, and the formation of any transient intermediates or byproducts.
For the synthesis of cyclic amines and urea (B33335) derivatives, in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly powerful. rsc.orgresearchgate.netacs.org For instance, in a potential synthetic route to this compound, the formation of an isocyanate intermediate from an amine precursor could be monitored by the appearance of the characteristic strong absorption band for the -N=C=O group in the FT-IR spectrum, typically around 2250-2275 cm⁻¹. Subsequently, the reaction of the isocyanate with an amine to form the urea linkage can be followed by the disappearance of the isocyanate peak and the appearance of the urea carbonyl (C=O) stretching vibration, usually in the region of 1630-1680 cm⁻¹. researchgate.net
In-situ Raman spectroscopy offers a complementary approach, especially for reactions in aqueous or highly polar media where FT-IR can be challenging due to water absorption. The formation of the urea moiety can be tracked by monitoring specific Raman bands. For example, a study on the mechanochemical synthesis of calcium urea phosphate (B84403) demonstrated the utility of in-situ Raman by tracking a characteristic band at 1083 cm⁻¹ corresponding to the product formation. rsc.orgnih.gov A similar strategy could be employed for this compound, focusing on unique vibrational modes of the cyclobutane (B1203170) ring and the urea group.
The data obtained from these in-situ techniques can be used to generate real-time concentration profiles of the various species in the reaction mixture, as depicted in the hypothetical reaction monitoring data below.
Table 1: Hypothetical In-Situ FT-IR Monitoring of (3-Aminocyclobutyl)urea Formation
| Reaction Time (minutes) | Reactant A (Normalized Peak Area) | Intermediate B (Normalized Peak Area) | (3-Aminocyclobutyl)urea (Normalized Peak Area) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 15 | 0.75 | 0.20 | 0.05 |
| 30 | 0.50 | 0.35 | 0.15 |
| 60 | 0.20 | 0.25 | 0.55 |
| 90 | 0.05 | 0.05 | 0.90 |
Advanced Spectroscopic Techniques for Structural Elucidation of Intermediates and Products
While one-dimensional NMR and standard mass spectrometry are used for basic characterization, advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel intermediates and the final product, especially concerning stereochemistry and connectivity.
Two-dimensional (2D) NMR spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a molecule. sdsu.eduscribd.com For a molecule like this compound, with a constrained cyclobutane ring, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
A COSY spectrum would reveal proton-proton (¹H-¹H) couplings, helping to trace the connectivity of the protons on the cyclobutane ring and their relationship to the protons on the amino and urea groups. sdsu.edu For the cyclobutane moiety, the specific pattern of cross-peaks can help in determining the relative stereochemistry of the substituents.
An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum. sdsu.eduscribd.com This is particularly useful for distinguishing the carbons of the cyclobutane ring.
The HMBC spectrum provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule. sdsu.eduscribd.com For instance, an HMBC correlation between the proton on the carbon bearing the urea group and the carbonyl carbon of the urea would definitively confirm their connectivity.
Table 2: Expected 2D NMR Correlations for a Substituted Cyclobutane Intermediate
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | H1 ↔ H2, H2 ↔ H3 | Connectivity of protons on the cyclobutane ring. |
| HSQC | H1 ↔ C1, H2 ↔ C2, H3 ↔ C3 | Direct attachment of specific protons to their corresponding carbons. |
| HMBC | H1 ↔ C2, H1 ↔ C3 | 2- and 3-bond connectivity, confirming the ring structure. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.govmdpi.comnih.gov This is invaluable for confirming the identity of intermediates and the final product, as well as for elucidating fragmentation pathways which can offer insights into the molecule's structure and stability.
In the analysis of this compound, ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) would be the technique of choice. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared with the theoretical mass calculated from its elemental formula (C₅H₁₂N₃O⁺), with a mass accuracy typically within 5 ppm.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would be performed to study its fragmentation. The fragmentation patterns of urea-containing compounds often involve cleavages of the C-N bonds. mdpi.comnih.gov A plausible fragmentation pathway for the protonated (3-Aminocyclobutyl)urea could involve the loss of ammonia (B1221849) or isocyanic acid, and fragmentation of the cyclobutane ring. The accurate masses of these fragment ions can be used to confirm their elemental compositions and support a proposed fragmentation mechanism, thereby reinforcing the structural assignment. mdpi.comresearchgate.net
Table 3: Plausible HRMS Fragmentation Data for Protonated (3-Aminocyclobutyl)urea
| m/z (experimental) | Elemental Formula of Fragment | Plausible Structural Fragment |
|---|---|---|
| 130.1026 | C₅H₁₂N₃O⁺ | [M+H]⁺ |
| 113.0764 | C₅H₉N₂O⁺ | Loss of NH₃ |
| 87.0862 | C₄H₁₁N₂⁺ | Loss of HNCO |
Chromatographic Methodologies for Enantiomeric Purity Assessment (if applicable)
Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is critical in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for separating and quantifying enantiomers. mdpi.comyakhak.orgchromatographyonline.comnih.govresearchgate.net
The development of a chiral HPLC method for a polar compound like this compound would involve screening various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in separating a wide range of chiral compounds, including amines and urea derivatives. mdpi.comnih.govresearchgate.net Chiral stationary phases based on cyclodextrins or proteins could also be evaluated. tandfonline.com
The mobile phase composition is a critical parameter for achieving enantiomeric separation. For polar analytes, normal-phase, polar organic, or reversed-phase modes can be explored. In the case of a basic amine like this compound, the addition of small amounts of acidic or basic modifiers to the mobile phase, such as trifluoroacetic acid or diethylamine, is often necessary to improve peak shape and resolution. chromatographyonline.com
Once a suitable method is developed, it can be validated to determine its linearity, accuracy, precision, and limits of detection and quantification for the minor enantiomer in the presence of the major one.
Table 4: Exemplary Chiral HPLC Method Parameters for a Chiral Amine
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (amylose-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 25 °C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Future Directions and Emerging Research Avenues
Potential for Integration into Polymer Science
The bifunctional nature of (3-aminocyclobutyl)urea hydrochloride, possessing both a reactive primary amine and a hydrogen-bonding urea (B33335) moiety, makes it a candidate for the synthesis of novel polymers. The primary amine can serve as a reactive site for incorporation into various polymer backbones, such as polyamides or polyimines, through well-established polycondensation reactions. The presence of the urea group is anticipated to impart specific properties to the resulting polymers, including enhanced thermal stability and mechanical strength, due to the formation of strong intermolecular hydrogen bonds. nih.gov
Furthermore, the rigid and strained cyclobutane (B1203170) ring is expected to influence the polymer's macroscopic properties. The introduction of such a cyclic structure into the polymer backbone can restrict chain mobility, potentially leading to materials with higher glass transition temperatures and modified mechanical characteristics compared to analogous polymers with more flexible aliphatic chains. rsc.orgmdpi.com Research in this area could explore the synthesis of copolyamides where this compound is one of the monomers, allowing for the fine-tuning of properties such as crystallinity, tensile strength, and Young's modulus. rsc.org
Interactive Table: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Linkage | Anticipated Properties |
| Polyamide | Diacyl Chloride | Amide | Increased rigidity, potentially higher thermal stability. |
| Polyurea | Diisocyanate | Urea | Enhanced hydrogen bonding, potential for self-healing properties. nih.gov |
| Polyimine | Dialdehyde | Imine (Schiff Base) | Potential for dynamic covalent chemistry and stimuli-responsive materials. |
Exploration in Materials Chemistry as a Monomer or Scaffold
Beyond linear polymers, this compound holds potential as a monomer or scaffold in the broader field of materials chemistry. The distinct three-dimensional structure of the cyclobutane ring could be leveraged to create polymers with unique architectures. For instance, its use as a monomer in the synthesis of dendrimers or hyperbranched polymers could lead to materials with tailored solubility, viscosity, and surface functionality.
The urea functional group is well-known for its ability to form predictable and robust hydrogen-bonding networks, which can direct the self-assembly of molecules into supramolecular structures. This characteristic suggests that derivatives of (3-aminocyclobutyl)urea could be designed as building blocks for self-assembling materials, such as organogels or liquid crystals. The cyclobutane core would serve as a rigid scaffold, orienting the urea groups for specific intermolecular interactions.
Moreover, the cyclobutane unit itself is a point of interest. Polymers containing cyclobutane in their backbone have been synthesized, often through [2+2] photocycloaddition reactions, and can exhibit unique properties such as responsiveness to mechanical stress (mechanophores). nih.govduke.edu While this compound itself is not a diene for such reactions, its aminocyclobutane core could be functionalized to introduce polymerizable groups, opening a pathway to novel stress-responsive materials.
Development of Sustainable Synthetic Routes and Methodologies for Related Compounds
The advancement of research into this compound and its applications is intrinsically linked to the development of efficient and sustainable methods for its synthesis and the synthesis of related compounds. Current synthetic strategies for cyclobutane derivatives can be complex and may rely on harsh reagents or conditions. mdpi.com Future research should focus on greener synthetic pathways.
One promising area is the use of biocatalysis or organocatalysis to achieve stereoselective synthesis of functionalized cyclobutanes, minimizing the use of heavy metals and hazardous reagents. mdpi.com Additionally, exploring synthetic routes that utilize renewable starting materials would align with the principles of green chemistry.
For the urea functional group, recent advancements in the synthesis of urea derivatives have focused on avoiding toxic reagents like phosgene (B1210022). nih.gov Catalyst- and solvent-free methods, as well as the use of carbon dioxide as a C1 building block, are emerging as more sustainable alternatives. researchgate.net Applying these green methodologies to the synthesis of aminocyclobutane ureas would not only be environmentally beneficial but could also provide more efficient and scalable production routes, thereby facilitating broader investigation into their potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
